molecular formula C12H14O3 B065027 4-phenyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 182491-21-0

4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B065027
M. Wt: 206.24 g/mol
InChI Key: BWHJLSRDMNLSET-UHFFFAOYSA-N
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Description

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid belongs to the family of compounds known as tetrahydropyrans, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This specific compound incorporates a phenyl group and a carboxylic acid function, making it relevant in various chemical research areas due to its structural features.

Synthesis Analysis

The synthesis of related pyran derivatives typically involves strategies like cyclization reactions and modifications of existing pyran compounds. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by ester hydrolysis yields a related compound, indicating a general approach for synthesizing phenyl-substituted pyran carboxylic acids (Agekyan & Mkryan, 2015).

Molecular Structure Analysis

Structural analysis of phenyltetrahydropyran derivatives often involves X-ray crystallography, revealing aspects like molecular conformation and intermolecular interactions. While specific data for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid might not be available, studies on similar compounds provide insights into the typical planar or twisted conformations influenced by substituents and intermolecular hydrogen bonding (Demir et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyran derivatives can include esterification, amidation, and reactions under specific conditions like ultrasound irradiation. These reactions showcase the compound's reactivity towards forming various functionalized derivatives, influenced by the presence of the phenyl group and the carboxylic acid moiety (Wang et al., 2011).

Scientific Research Applications

  • Synthesis of p-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) utilized a derivative of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in synthesizing p-aminobenzoic acid diamides. This process involved reactions with acid chlorides and various amines to yield corresponding diamides, indicating potential applications in organic synthesis and medicinal chemistry (Agekyan & Mkryan, 2015).

  • Enzymatic Resolution Using Esterases : Izumi, Tamura, and Akutsu (1994) studied the enantioselective hydrolysis of racemic tetrahydro-2H-pyran-2-ones using esterase. This process resulted in the formation of optically active compounds, showcasing the compound's relevance in stereochemistry and pharmaceuticals (Izumi, Tamura, & Akutsu, 1994).

  • Medicinal Chemical Studies on Antiplasmin Drugs : Isoda, Yamaguchi, Satoh, and Hirata (1980) synthesized isomers of a related compound, 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid, from derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. These compounds were evaluated for antiplasmin activity, highlighting its potential in developing novel therapeutic agents (Isoda et al., 1980).

  • Synthesis and Structure of Metal Complexes : Fang, Li, He, Shao, Pang, and Zhu (2009) explored the synthesis and structural properties of ternary metal complexes using polycarboxylate and N-heterocyclic ligands, including derivatives of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid. This research could have implications in materials science and coordination chemistry (Fang et al., 2009).

  • Isomerization and Rearrangements in Organic Synthesis : D'Silva, Walker, and Manyik (1974) investigated the isomerization and acid-catalyzed rearrangements of compounds including 4-phenyltetrahydro-2H-pyran-4-carboxylic acid derivatives. This study contributes to the field of organic synthesis, particularly in the transformation of molecular structures (D'Silva, Walker, & Manyik, 1974).

  • Synthesis of 3-Aryl-2,5-Dihydrofurans : Chang, Lin, and Pai (2006) presented a method for synthesizing 3-aryl-2,5-dihydrofurans, starting from 4-aryl-3,6-dihydro-2H-pyrans, a related class of compounds. This work contributes to advancements in synthetic methods and potential applications in drug development (Chang, Lin, & Pai, 2006).

Safety And Hazards

The safety information for 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid includes several hazard statements: H302-H315-H319-H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-phenyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHJLSRDMNLSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399785
Record name 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyltetrahydro-2H-pyran-4-carboxylic acid

CAS RN

182491-21-0
Record name 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyloxane-4-carboxylic acid
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Synthesis routes and methods

Procedure details

Methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate (15.4 g, 69.9 mmol) was dissolved in EtOH (100 mL). KOH (39.2 g, 699 mmol) was then added. The reaction mixture was then heated at reflux for 2 hours and then cooled to ambient temperature, diluted with 150 mL of diethyl ether, added to a separatory funnel, partitioned with water, washed 2 times with 50 mL of water, and separated. The aqueous layer was acidified to a pH of 2 with concentrated HCl and extracted with CHCl3 (3×100 mL), dried over Na2SO4, and concentrated in vacuo to give the title compound (11.58 g) as a light yellow solid. MS m/e=229 (M+Na)+.
Quantity
15.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
39.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com

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